molecular formula C18H21Cl2N3O B5529740 N-(2-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride

N-(2-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride

Cat. No. B5529740
M. Wt: 366.3 g/mol
InChI Key: DCAYDCATYUVSDL-VSOKSMTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis The synthesis of related piperazine derivatives often involves multi-step reactions, including acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product. These processes highlight the complexity and the careful control required to achieve the desired chemical structure with high yield (Wang Xiao-shan, 2011).

Molecular Structure Analysis Molecular structure determination, including methods such as IR, 1HNMR, and MS, confirms the specific arrangement of atoms within N-(2-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride. These techniques ensure the identification of the compound’s unique features, such as its aromatic rings and piperazine core (Wang Xiao-shan, 2011).

Chemical Reactions and Properties The reactivity and functional group transformations in the synthesis of piperazine derivatives demonstrate the compound's chemical versatility. These transformations are crucial for achieving the desired pharmacological properties and for further chemical modifications (Y. Tung, 1957).

properties

IUPAC Name

(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O.ClH/c1-23-18-9-5-4-8-17(18)21-10-12-22(13-11-21)20-14-15-6-2-3-7-16(15)19;/h2-9,14H,10-13H2,1H3;1H/b20-14-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYDCATYUVSDL-VSOKSMTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride

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